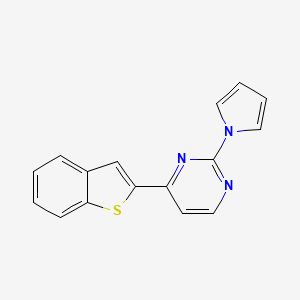

4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-(1-benzothiophen-2-yl)-2-pyrrol-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3S/c1-2-6-14-12(5-1)11-15(20-14)13-7-8-17-16(18-13)19-9-3-4-10-19/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORDJYRKBMKEPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine typically involves multi-step organic reactions. One possible route could involve:

Formation of the benzothiophene core: Starting from a suitable thiophene derivative, a Friedel-Crafts acylation followed by cyclization can form the benzothiophene ring.

Pyrimidine ring construction: Using a condensation reaction between a suitable diketone and a guanidine derivative.

Pyrrole substitution:

Industrial Production Methods

Industrial production would likely scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or benzothiophene moieties.

Reduction: Reduction reactions might target the pyrimidine ring or other unsaturated sites.

Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to 4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit key kinases involved in cancer cell proliferation and survival, such as CHK1 and CDK inhibitors . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance efficacy against various cancer types.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. The benzothiophene moiety is known to interact with inflammatory pathways, potentially reducing cytokine production and inflammation markers in vitro and in vivo . This suggests a promising avenue for treating chronic inflammatory diseases.

Neuroprotective Properties

Emerging studies indicate that pyrimidine derivatives may offer neuroprotective effects, possibly through modulation of neuroinflammatory responses or direct neuroprotection against oxidative stress . This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer activity of related pyrimidine compounds, researchers synthesized several derivatives and tested them against cancer cell lines. The results demonstrated that certain substitutions on the pyrimidine ring significantly enhanced cytotoxicity, achieving IC50 values in the low micromolar range . These findings support the potential development of this compound as a lead compound for further optimization.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of similar compounds, revealing that they could inhibit the release of pro-inflammatory cytokines in macrophage cultures. The mechanism was linked to the inhibition of NF-kB signaling pathways, suggesting that this compound may exert similar effects .

Data Tables

Mechanism of Action

The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Systems

Compound L3 (7-(1-Methyl-1H-pyrrol-2-yl)-3-phenyl-5-thiophen-2-yl-5H-[1,2,4]thiadiazolo[4,5-a]-pyrimidine)

- Core Structure : Thiadiazolo[4,5-a]pyrimidine fused with thiophene and pyrrole.

- Key Differences : The thiadiazole ring introduces additional nitrogen atoms, increasing polarity compared to the simpler pyrimidine core of the target compound. The phenyl group at position 3 may enhance steric bulk.

- Implications : Likely higher metabolic stability due to fused rings but reduced solubility .

Compound L4 (5-Methyl-2-[4-(1-methyl-1H-pyrrol-2-yl)-6-thiophen-2-yl-1,6-dihydro-pyrimidin-2-yl]-2,4-dihydro-pyrazol-3-one)

- Core Structure : Dihydropyrimidine linked to pyrazolone.

- Key Differences: The pyrazolone moiety introduces a ketone group, enhancing hydrogen-bond acceptor capacity.

- Implications : Improved solubility due to the ketone but reduced planar rigidity .

Compound from (4-(1-Benzothiophen-2-yl)-6-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]pyrimidine)

- Core Structure: Pyrimidine with benzothiophene and a piperazine-pyrrolidinone side chain.

- Key Differences: The piperazine group increases basicity, while the pyrrolidinone introduces a lactam ring, improving water solubility.

- Implications : Enhanced pharmacokinetic properties (e.g., bioavailability) compared to the target compound .

Substituent-Based Analogues

4-(1H-Pyrrol-1-yl)benzoic Acid ()

- Structure : Benzene ring with pyrrole and carboxylic acid groups.

- Key Differences : Lacks the pyrimidine core and benzothiophene. The carboxylic acid group increases acidity and solubility.

2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one ()

- Core Structure: Pyrido[1,2-a]pyrimidinone fused with benzodioxole.

- Key Differences: The benzodioxole group provides electron-rich aromaticity, while the pyrido-pyrimidinone core offers a larger planar surface.

- Implications: Potential for CNS activity due to benzodioxole, contrasting with the target compound’s benzothiophene .

Key Comparative Data Table

Research Findings and Implications

- Electronic Effects : The benzothiophene in the target compound likely increases electron density in the pyrimidine ring compared to thiophene or phenyl substituents, altering reactivity in electrophilic substitutions .

- Computational Insights : Molecular modeling (referenced in ) could predict binding modes, but experimental validation is needed to confirm activity .

Biological Activity

4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine, a compound with the molecular formula C16H11N3S, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C16H11N3S

- Molecular Weight : 277.34 g/mol

- CAS Number : [Not provided]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The pyrimidine core is often synthesized via cyclization reactions involving substituted pyrroles and benzothiophenes, which provide the necessary structural framework for biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine, including those similar to this compound, exhibit significant anti-inflammatory properties. A study highlighted that certain pyrrole derivatives showed superior anti-inflammatory effects compared to ibuprofen in rat models of paw edema induced by carrageenan . This suggests that the compound may possess similar or enhanced anti-inflammatory capabilities.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to various structural features:

- Pyrimidine Core : Essential for engaging with biological targets.

- Benzothiophene Ring : Contributes to hydrophobic interactions and may enhance binding affinity.

- Pyrrole Substituent : Influences electron distribution and reactivity, potentially altering biological interactions.

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrrole-containing compounds demonstrated that modifications at the benzothiophene position significantly influenced anti-inflammatory activity. Compound 17 from this series exhibited remarkable in vivo efficacy, suggesting that similar modifications could enhance the activity of this compound .

Case Study 2: Antibacterial Properties

In a comparative study of halogenated pyrimidines, several compounds were tested for their ability to inhibit biofilm formation. The findings indicated that structural variations could lead to substantial differences in efficacy against bacterial strains. While direct data on our compound is sparse, it is reasonable to hypothesize that its unique structure could yield similar results .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for 4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine, and how can yield optimization be achieved?

The synthesis of pyrimidine derivatives often involves one-pot multicomponent reactions. For example, dihydropyrimidine-2(1H)-one analogs are synthesized via acid-catalyzed cyclocondensation of aldehydes, diketones, and urea/thiourea . To optimize yields, consider:

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromaticity. For example, pyrrole protons resonate at δ 6.5–7.0 ppm, while benzothiophene signals appear at δ 7.2–8.5 ppm .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking in pyrimidine cores) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s in vitro biological activity?

- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .

- Antitumor screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Toxicity profiling : Acute toxicity studies in rodents (e.g., LD₅₀ determination) .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

Conflicting results may arise from structural analogs or assay variability. Mitigation strategies:

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluorophenyl vs. thiophene) on activity .

- Standardized protocols : Adopt OECD guidelines for cytotoxicity to minimize inter-lab variability .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay data) to identify trends .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., DNA methyltransferases or kinases). Pyrimidine derivatives often bind via hydrogen bonding to active-site residues .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories with AMBER or GROMACS .

Q. How can reaction conditions be optimized for scale-up without compromising purity?

Q. What strategies address poor solubility in pharmacological assays?

- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the pyrrole nitrogen .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .

Methodological Considerations

Q. How to validate the compound’s stability under storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.